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molecular formula C12H13BrN2 B8325144 6-Bromo-2-cyclopropyl-1,4-dimethyl-1H-benzimidazole

6-Bromo-2-cyclopropyl-1,4-dimethyl-1H-benzimidazole

Cat. No. B8325144
M. Wt: 265.15 g/mol
InChI Key: HMBSUJNXUSJHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365540B2

Procedure details

To a stirred mixture of cyclopropanecarboxylic acid (356 μl) and 5-bromo-N′,3-dimethylbenzene-1,2-diamine (600 mg) was added POCl3 (10 ml), and the mixture was heated at 120° C. After 3 h, the mixture was poured into saturated aqueous NaHCO3 solution, and extracted with EtOAc. The extract was washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (450 mg) as brown solid.
Quantity
356 μL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](O)=O)C[CH2:2]1.[Br:7][C:8]1[CH:13]=[C:12]([NH2:14])[C:11]([NH:15][CH3:16])=[C:10]([CH3:17])[CH:9]=1.[C:18]([O-])(O)=O.[Na+]>O=P(Cl)(Cl)Cl>[Br:7][C:8]1[CH:9]=[C:10]([CH3:17])[C:11]2[N:15]=[C:16]([CH:4]3[CH2:1][CH2:2]3)[N:14]([CH3:18])[C:12]=2[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
356 μL
Type
reactant
Smiles
C1(CC1)C(=O)O
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)N)NC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C2=C(N(C(=N2)C2CC2)C)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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